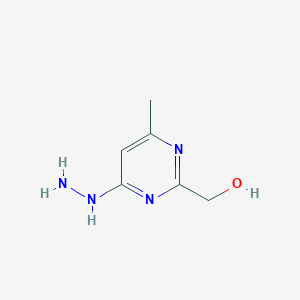

(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

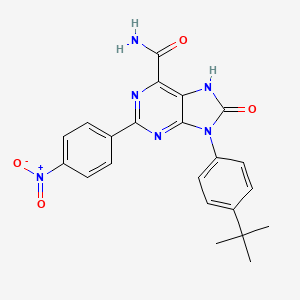

“(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 . It is also known by its Chemical Abstracts Service (CAS) number 1519499-54-7 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a hydrazine group, a methyl group, and a methanol group .Scientific Research Applications

Co-Crystal Salt Production

A study by Ashfaq et al. (2020) demonstrated the effective production of a novel co-crystal salt using pyrimethamine and 4-methylbenzoic acid in methanol. This research underscores the potential of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol derivatives in forming stable co-crystal salts through ionic interactions and hydrogen bonding networks, indicating its relevance in the development of new material structures Muhammad Ashfaq, Akbar Ali, A. Kuznetsov, M. Tahir, M. Khalid, 2020, Journal of Molecular Structure.

Molecular Structure Investigation

Research by Rodríguez et al. (2003) explored the molecular structure of a complex formed by reacting 4-trifluoromethyl-6-methylpyrimidine-2-thione with dimethylthallium(III) hydroxide in methanol. This study highlights the application of this compound derivatives in elucidating complex molecular structures, contributing to the broader understanding of ligational modes in chemistry A. Rodríguez, J. García-Vázquez, A. Sousa-Pedrares, J. Romero, A. Sousa, 2003, Inorganic Chemistry Communications.

Hydrogen Borrowing Methodologies

Obora (2014) summarized advances in α-alkylation reactions using alcohols, including methanol, as alkylating agents based on hydrogen borrowing methodologies. This review indicates the potential of using this compound in green chemistry applications, particularly in α-methylation strategies to create more efficient and environmentally friendly synthesis processes Y. Obora, 2014, ACS Catalysis.

Catalytic Reduction Applications

A study by Yamanaka (1959) on the catalytic reduction of 4-benzyloxy-6-methylpyrimidine 1-oxide in methanol over palladium-carbon showcases the role of this compound derivatives in facilitating new types of reactions. This research contributes to the field of synthetic organic chemistry, offering insights into novel catalytic processes H. Yamanaka, 1959, Chemical & Pharmaceutical Bulletin.

Antimicrobial Activity

Shaban et al. (2000) investigated the synthesis and antimicrobial activity of acyclo C-nucleosides, including compounds derived from 2-hydrazino-4-oxo-6-phenylpyrimidine. This study underscores the biomedical applications of this compound derivatives, particularly in the development of new antimicrobial agents M. Shaban, A. Nasr, A. E. Morgaan, 2000, Die Pharmazie.

Safety and Hazards

Mechanism of Action

Target of Action

Hydrazones bearing pyrimidine scaffold have been found as antimicrobial and anti-proliferative agents . They have been associated with different kinds of biological importance such as antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, and anti-tubercular .

Mode of Action

It’s worth noting that palladium (ii) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl) hydrazines have been synthesized and characterized . These complexes interact more strongly with bovine serum albumin (BSA) protein than their parent hydrazones .

Biochemical Pathways

It’s worth noting that hydrazones bearing pyrimidine scaffold have been associated with various fields such as medicines, material science, and inhibitors of mammalian target of rapamycin, cyclin d1—cyclin dependent kinase 4, and panraf .

Result of Action

It’s worth noting that palladium (ii) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl) hydrazines exhibit enhanced antibacterial and antifungal activities as compared to hydrazones .

properties

IUPAC Name |

(4-hydrazinyl-6-methylpyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-2-5(10-7)9-6(3-11)8-4/h2,11H,3,7H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISOFUGPTMCHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CO)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(2E)-1-hydroxy-3-phenylprop-2-enylidene]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2740432.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740433.png)

![N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2740440.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2740441.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2740444.png)

![Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2740447.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2740448.png)